molecular formula C20H20N2O B028346 Suronacrine CAS No. 104675-35-6

Suronacrine

Cat. No.: B028346
CAS No.: 104675-35-6
M. Wt: 304.4 g/mol
InChI Key: HERUZAOANPGYSY-UHFFFAOYSA-N
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Description

  • Suronacrine, also known as 9-benzylamino-1,2,3,4-tetrahydroacridin-1-ol maleate (HP128), is a chemical compound.
  • It belongs to the acridine class of molecules and has been studied for its pharmacological effects.
  • Preparation Methods

    • Synthetic routes for suronacrine involve chemical transformations to create the desired structure.
    • Unfortunately, specific synthetic methods for this compound are not widely documented in the literature.
    • Industrial production methods may vary, but they likely involve modifications of existing acridine derivatives.
  • Chemical Reactions Analysis

    • Suronacrine can undergo various reactions:

        Oxidation: It may be oxidized under specific conditions.

        Reduction: Reduction reactions can modify its functional groups.

        Substitution: Substituents on the benzene ring can be replaced.

    • Common reagents and conditions depend on the specific reaction, but typical ones include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.
    • Major products formed from these reactions would be derivatives of this compound with altered functional groups.
  • Scientific Research Applications

    • Suronacrine has been explored in various fields:

        Chemistry: As a model compound for studying acridine derivatives.

        Biology: Investigating its effects on cellular processes.

        Medicine: Potential applications in neuropharmacology or neuromuscular disorders.

        Industry: Limited information, but it may have industrial uses.

  • Mechanism of Action

    • The exact mechanism by which suronacrine exerts its effects remains unclear.
    • It likely interacts with specific molecular targets or pathways, possibly related to neuromuscular transmission or cholinergic systems.
  • Comparison with Similar Compounds

    Properties

    CAS No.

    104675-35-6

    Molecular Formula

    C20H20N2O

    Molecular Weight

    304.4 g/mol

    IUPAC Name

    9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol

    InChI

    InChI=1S/C20H20N2O/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14/h1-5,7-10,18,23H,6,11-13H2,(H,21,22)

    InChI Key

    HERUZAOANPGYSY-UHFFFAOYSA-N

    SMILES

    C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O

    Canonical SMILES

    C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O

    Synonyms

    9-benzylamino-1,2,3,4-tetrahydroacridin-1-ol maleate
    HP 128
    HP-128
    HP128
    suronacrine
    suronacrine maleate

    Origin of Product

    United States

    Synthesis routes and methods I

    Procedure details

    In 75 ml of dry tetrahydrofuran was dissolved 3.81 g of 9-benzylamino-3,4-dihydroacridin-1(2H)-one with mechanical stirring. The solution was cooled in ice under N2 and 5.9 ml (0.5 eq) of 1.1M LiAlH4 solution in ether was added dropwise. After 0.5 hour the reaction was complete based on thin layer chromatography analysis. The excess hydride was neutralized with 0.5 ml of saturated NH4Cl solution and the inorganic salts were extracted into 30% potassium hydroxide. The tetrahydrofuran solution was decanted and evaporated to a solid which was recrystallized from 1:10 dichloromethane/EtOAc to yield 2.89 g (75%) of a solid, melting point 159° C.
    Quantity
    5.9 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step One
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    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    0.5 mL
    Type
    reactant
    Reaction Step Three
    Quantity
    3.81 g
    Type
    reactant
    Reaction Step Four
    Quantity
    75 mL
    Type
    solvent
    Reaction Step Four
    Name
    Yield
    75%

    Synthesis routes and methods II

    Procedure details

    In 75 ml of dry tetrahydrofuran was dissolved 3.81 g of 9-benzylamino-3,4-dihydroacridin-1(2H)-one with mechanical stirring. The solution was cooled in ice under N2 and 5.9 ml (0.5 eq) of 1.1M LiAl4 solution in ether was added dropwise. After 0.5 hour the reaction was complete based on thin layer chromatography analysis. The excess hydride was neutralized with 0.5 ml of saturated NH4Cl solution and the inorganic salts were extracted into 30% potassium hydroxide. The tetrahydrofuran solution was decanted and evaporated to a solid which was recrystallized from 1:10 dichloromethane/EtOAc to yield 2.89 g (75%) of a solid, melting point 159° C.
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    0.5 mL
    Type
    reactant
    Reaction Step Two
    Quantity
    3.81 g
    Type
    reactant
    Reaction Step Three
    Quantity
    75 mL
    Type
    solvent
    Reaction Step Three
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Four
    Name
    Yield
    75%

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